Cas no 315709-67-2 (1-5-(4-methoxyphenyl)thieno2,3-dpyrimidin-4-yl-4-methylpiperidine)

1-5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl-4-methylpiperidine is a heterocyclic compound featuring a thienopyrimidine core fused with a substituted piperidine moiety. Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical research, particularly for the development of kinase inhibitors and other biologically active molecules. The presence of the 4-methoxyphenyl group enhances its potential for modulating receptor binding, while the methylpiperidine moiety contributes to improved solubility and pharmacokinetic properties. This compound is primarily utilized in medicinal chemistry for targeted drug discovery, offering a versatile scaffold for further derivatization. Its stability and synthetic accessibility further support its use in high-throughput screening and lead optimization studies.
1-5-(4-methoxyphenyl)thieno2,3-dpyrimidin-4-yl-4-methylpiperidine structure
315709-67-2 structure
商品名:1-5-(4-methoxyphenyl)thieno2,3-dpyrimidin-4-yl-4-methylpiperidine
CAS番号:315709-67-2
MF:C19H21N3OS
メガワット:339.45454287529
CID:5974930
PubChem ID:705213

1-5-(4-methoxyphenyl)thieno2,3-dpyrimidin-4-yl-4-methylpiperidine 化学的及び物理的性質

名前と識別子

    • 1-5-(4-methoxyphenyl)thieno2,3-dpyrimidin-4-yl-4-methylpiperidine
    • 5-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
    • Thieno[2,3-d]pyrimidine, 5-(4-methoxyphenyl)-4-(4-methyl-1-piperidinyl)-
    • Oprea1_700995
    • Z31247962
    • 315709-67-2
    • AKOS000809462
    • Oprea1_237708
    • CCG-188946
    • 1-[5-(4-METHOXYPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE
    • F1143-3303
    • インチ: 1S/C19H21N3OS/c1-13-7-9-22(10-8-13)18-17-16(11-24-19(17)21-12-20-18)14-3-5-15(23-2)6-4-14/h3-6,11-13H,7-10H2,1-2H3
    • InChIKey: RBMDSCPHMSFBON-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(N2CCC(C)CC2)=C2C(C3=CC=C(OC)C=C3)=CSC2=N1

計算された属性

  • せいみつぶんしりょう: 339.14053348g/mol
  • どういたいしつりょう: 339.14053348g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 407
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 66.5Ų

1-5-(4-methoxyphenyl)thieno2,3-dpyrimidin-4-yl-4-methylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1143-3303-15mg
1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-methylpiperidine
315709-67-2 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F1143-3303-50mg
1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-methylpiperidine
315709-67-2 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F1143-3303-2mg
1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-methylpiperidine
315709-67-2 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1143-3303-20μmol
1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-methylpiperidine
315709-67-2 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1143-3303-10μmol
1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-methylpiperidine
315709-67-2 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1143-3303-1mg
1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-methylpiperidine
315709-67-2 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F1143-3303-25mg
1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-methylpiperidine
315709-67-2 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F1143-3303-4mg
1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-methylpiperidine
315709-67-2 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F1143-3303-30mg
1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-methylpiperidine
315709-67-2 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F1143-3303-40mg
1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-methylpiperidine
315709-67-2 90%+
40mg
$140.0 2023-07-28

1-5-(4-methoxyphenyl)thieno2,3-dpyrimidin-4-yl-4-methylpiperidine 関連文献

1-5-(4-methoxyphenyl)thieno2,3-dpyrimidin-4-yl-4-methylpiperidineに関する追加情報

Introduction to 1-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl-4-methylpiperidine (CAS No. 315709-67-2)

1-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl-4-methylpiperidine, identified by its Chemical Abstracts Service (CAS) number 315709-67-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of thienopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a 4-methoxyphenyl moiety and a 4-methylpiperidine side chain further enhances its structural complexity and functional diversity, making it a promising candidate for further investigation in drug discovery.

The thieno[2,3-d]pyrimidine scaffold is a heterocyclic structure that combines the aromaticity of thiophene with the nitrogen-rich environment of pyrimidine. This unique combination imparts multiple pharmacophoric features that can interact with various biological targets. The 4-methoxyphenyl group introduces a hydroxyl substituent at the para position relative to the methoxy group, which can participate in hydrogen bonding interactions and influence the compound's solubility and metabolic stability. Meanwhile, the 4-methylpiperidine moiety contributes to the compound's lipophilicity and can modulate its binding affinity to biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies suggest that the 1-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl-4-methylpiperidine scaffold can interact with a variety of biological targets, including kinases, transcription factors, and other enzymes involved in critical cellular pathways. These interactions may lead to therapeutic effects across multiple disease indications.

In particular, thienopyrimidine derivatives have been extensively studied for their potential in oncology. The structural features of this compound make it a plausible candidate for inhibiting kinases that are overexpressed in cancer cells. For instance, preclinical studies have demonstrated that analogs of this class can disrupt signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in tumors. The 4-methylpiperidine group may enhance binding affinity by optimizing the orientation of key functional groups within the active site of target enzymes.

The 4-methoxyphenyl substituent is another critical feature that influences the compound's biological activity. Methoxy groups are known to enhance metabolic stability by protecting reactive sites from enzymatic degradation. Additionally, they can improve solubility in both aqueous and lipid environments, facilitating better absorption and distribution within the body. These properties make this compound an attractive candidate for oral administration.

Emerging research also highlights the potential of this compound in addressing neurological disorders. The interaction between thienopyrimidine derivatives and neurotransmitter receptors has been explored as a means to modulate neuronal activity. The presence of both aromatic and aliphatic moieties in 1-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl-4-methylpiperidine allows for selective binding to specific receptors while minimizing off-target effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex thienopyrimidine core efficiently. The introduction of the 4-methoxyphenyl group is typically achieved through nucleophilic aromatic substitution or directed ortho-metalation strategies, while the 4-methylpiperidine side chain is often installed via reductive amination or N-alkylation reactions.

Pharmacokinetic studies are essential for evaluating the potential clinical utility of any new drug candidate. Preliminary data on 1-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl-4-methylpiperidine suggest favorable pharmacokinetic properties, including reasonable bioavailability and moderate metabolic clearance rates. These findings support further development efforts aimed at optimizing its pharmacokinetic profile for therapeutic applications.

The compound's structural versatility also allows for derivative design aimed at improving specific properties such as potency, selectivity, or solubility. By modifying substituents on the thienopyrimidine core or introducing additional functional groups, researchers can fine-tune the molecule's biological activity without sacrificing overall structural integrity.

In conclusion,1-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl-4-methylpiperidine represents a promising lead compound with potential applications across multiple therapeutic areas. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further preclinical and clinical investigation.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd